2,6-Dichloro-4-isothiocyanatophenol

Description

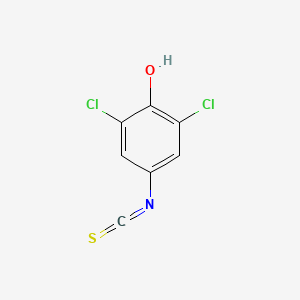

The compound 2,6-Dichloro-4-isothiocyanatophenol is a distinct chemical entity characterized by a phenol (B47542) ring substituted with two chlorine atoms and an isothiocyanate group. Its chemical structure, particularly the combination of a halogenated phenol and a reactive isothiocyanate moiety, makes it a subject of academic interest.

| Property | Value | Source |

| CAS Number | 56257-14-8 | bldpharm.com |

| Molecular Formula | C₇H₃Cl₂NOS | sigmaaldrich.com |

| Molecular Weight | 220.08 g/mol | N/A |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 38-42 °C | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-isothiocyanatophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-5-1-4(10-3-12)2-6(9)7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXYDCEURLGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932763 | |

| Record name | 2,6-Dichloro-4-isothiocyanatophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-70-2 | |

| Record name | 3,5-Dichloro-4-hydroxyphenyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-isothiocyanatophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 4 Isothiocyanatophenol and Analogues

Precursor Synthesis Strategies Involving 2,6-Dichlorophenol (B41786) Derivatives

The journey to 2,6-dichloro-4-isothiocyanatophenol begins with the synthesis of its crucial intermediate, 2,6-dichloro-4-aminophenol. The most common and direct route involves the nitration of 2,6-dichlorophenol, followed by the reduction of the resulting nitro compound.

Nitration Pathways to 2,6-Dichloro-4-nitrophenol (B181596)

The synthesis of 2,6-dichloro-4-nitrophenol is a critical first step, typically accomplished by the nitration of 2,6-dichlorophenol. google.compatsnap.com The directing effects of the hydroxyl and chloro substituents on the aromatic ring guide the incoming nitro group to the para position.

One established method involves the use of nitric acid for the nitration reaction. google.compatsnap.com In a specific example, 2,6-dichlorophenol is dissolved in tetrachloroethylene (B127269) and mixed with concentrated sulfuric acid, which acts as a water absorbent. google.com The mixture then reacts with nitric acid to yield 2,6-dichloro-4-nitrophenol. google.com This process is reported to have a high conversion rate of 2,6-dichlorophenol, reaching 99.86%. google.com

Another approach utilizes a mixture of nitric acid and sulfuric acid for the nitration of 2,6-dichlorophenol. quickcompany.in However, this method can lead to the formation of by-products. quickcompany.in To circumvent this, an alternative process involves the sulphonylation of 2,6-dichlorophenol with sulfuric acid at a high temperature (100°C to 150°C) to form 3,5-dichloro-4-hydroxybenzenesulphonic acid. quickcompany.in This intermediate is then nitrated to produce 2,6-dichloro-4-nitrophenol with a high yield (85% to 95%) and purity (98% to 99.9%). quickcompany.in

| Starting Material | Reagents | Solvent | Temperature | Yield | Purity |

| 2,6-Dichlorophenol | Nitric Acid, Concentrated Sulfuric Acid | Tetrachloroethylene | - | 99.86% (Conversion) | - |

| 2,6-Dichlorophenol | Sulfuric Acid, then Nitric Acid | - | 100-150°C (Sulphonylation) | 85-95% | 98-99.9% |

| 2,6-Dichlorophenol | 68% Nitric Acid, Nitrification Catalyst X-C1 | Carbon Tetrachloride | ~35°C | 95.1% | 99.5% |

| This table presents a summary of various nitration methods for producing 2,6-dichloro-4-nitrophenol. |

Reduction of Nitro Precursors to 2,6-Dichloro-4-aminophenol

The subsequent step involves the reduction of the nitro group of 2,6-dichloro-4-nitrophenol to an amino group, yielding 2,6-dichloro-4-aminophenol. google.compatsnap.com Several reducing agents and conditions have been explored for this transformation.

Hydrazine (B178648) hydrate (B1144303) is a commonly used reducing agent for this purpose. google.compatsnap.com The reaction is typically carried out at high temperatures. google.com In one procedure, 2,6-dichloro-4-nitrophenol is dissolved in ethanol (B145695) and reacted with hydrazine hydrate in a tower reactor. google.com The molar ratio of 2,6-dichloro-4-nitrophenol to hydrazine hydrate is optimized at 1:1.8-2.2 to ensure complete reduction and high yield. google.com Another method describes the use of hydrazine hydrate with a catalyst in ethanol, followed by heating under reflux to achieve a high purity product (99.2%). guidechem.com

Catalytic hydrogenation is another effective method. patsnap.comgoogle.com This involves reacting 2,6-dichloro-4-nitrophenol with hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt/C), in a diethylene glycol ether solvent. google.com The desired 2,6-dichloro-4-aminophenol is then precipitated by the addition of water. google.com

| Starting Material | Reagents/Catalyst | Solvent | Key Conditions | Purity/Selectivity |

| 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate | Ethanol | High Temperature | - |

| 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate, Catalyst H-C2 | Ethanol | Reflux for 3h | 99.2% |

| 2,6-Dichloro-4-nitrophenol | H₂, Platinum on Carbon (Pt/C) | Diethylene Glycol Ether | - | - |

| 2,6-Dichloro-4-nitrophenol | H₂, Ni-B amorphous alloy | - | 333 K, 0.5 MPa H₂ | 98% (Selectivity) |

| This table outlines different reduction strategies for the synthesis of 2,6-dichloro-4-aminophenol. |

Alternative Synthetic Routes to Chlorinated Phenol (B47542) Intermediates

While the primary route to 2,6-dichloro-4-aminophenol starts with 2,6-dichlorophenol, alternative pathways exist. One such method begins with p-nitroaniline, which undergoes chlorination to produce 2,6-dichloro-4-nitroaniline. patsnap.com This is followed by a diazonium hydrolysis reaction and subsequent hydrogenation to yield the final product. patsnap.com

Another approach to obtaining the 2,6-dichlorophenol precursor itself involves the chlorination of phenol using chlorine gas in the presence of nitrobenzene (B124822) and fuming sulfuric acid. orgsyn.orgchemicalbook.com Alternatively, it can be synthesized by the decomposition of the diazotate of 2,6-dichloro-4-aminophenol or by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com

Chemical Transformations for the Introduction of the Isothiocyanate Moiety

The final and defining step in the synthesis of this compound is the conversion of the amino group of 2,6-dichloro-4-aminophenol into an isothiocyanate group.

Strategies for Conversion of Aminophenols to Isothiocyanates

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. The most traditional and widely used reagent for this purpose is thiophosgene (B130339) (CSCl₂). nih.govnih.govresearchgate.net The reaction typically involves treating the amine with thiophosgene, often in a two-phase system or in the presence of a base to neutralize the HCl byproduct. researchgate.net

An alternative and often preferred method involves the decomposition of a dithiocarbamate (B8719985) salt intermediate. nih.govnih.govgoogle.com This salt is formed by reacting the primary amine with carbon disulfide in the presence of a base. google.com Subsequent treatment with a desulfurization agent yields the isothiocyanate. nih.gov This approach avoids the use of the highly toxic and volatile thiophosgene. google.comrsc.org

More recent and sustainable methods include the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases. rsc.org

Examination of Reaction Conditions and Reagent Selection

The choice of reagent and reaction conditions is crucial for the efficient and safe synthesis of isothiocyanates.

Thiophosgene-based methods: When using thiophosgene, the reaction is often carried out at low temperatures (e.g., 0°C) in a biphasic solvent system like chloroform/water with a base such as sodium bicarbonate. researchgate.net Alternatively, an organic solvent like dichloromethane (B109758) or toluene (B28343) can be used with a tertiary amine base like triethylamine (B128534) or N,N-diisopropylethylamine to scavenge the generated HCl. researchgate.netchemicalbook.com

Dithiocarbamate-based methods: A variety of desulfurizing agents can be used to convert the dithiocarbamate salt to the isothiocyanate. These include ethyl chloroformate, hydrogen peroxide, iodine, and tosyl chloride. nih.govnih.gov The selection of the reagent can depend on the specific substrate and desired reaction conditions. For instance, hydrogen peroxide offers a mild and environmentally friendly option, producing excellent yields for a range of isothiocyanates. nih.gov

Other Reagents: Phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521) has also been reported as an effective reagent for this transformation. organic-chemistry.org For substrates sensitive to harsh conditions, milder reagents like 1,1'-thiocarbonyldi-2(1H)-pyridone offer a stable and easy-to-handle alternative to thiophosgene. tcichemicals.com

| Reagent Class | Specific Reagent(s) | Key Features |

| Thiophosgene & Surrogates | Thiophosgene, Triphosgene (B27547), 1,1'-Thiocarbonyldi-2(1H)-pyridone | Highly reactive; thiophosgene is highly toxic but effective. Surrogates offer safer alternatives. nih.govresearchgate.nettcichemicals.com |

| Dithiocarbamate Desulfurization | Carbon Disulfide followed by H₂O₂, Iodine, Ethyl Chloroformate, Tosyl Chloride | Two-step process, avoids highly toxic reagents, offers "greener" alternatives. nih.govnih.gov |

| Other | Phenyl Chlorothionoformate, Elemental Sulfur (with isocyanides) | Provides alternative pathways with specific advantages in certain contexts. rsc.orgorganic-chemistry.org |

| This table summarizes the common reagents used for the conversion of amines to isothiocyanates. |

Regioselectivity and Yield Optimization in Isothiocyanate Formation

The synthesis of this compound typically proceeds from its corresponding primary amine precursor, 4-amino-2,6-dichlorophenol (B1218435). The regioselectivity of the final product is therefore determined during the synthesis of this precursor. The formation of the isothiocyanate group itself from the amine is a conversion of a single functional group, and thus regioselectivity at this stage is not a primary concern. The key challenges lie in achieving high yields and purity, which are influenced by the choice of reagents and reaction conditions, especially given the electron-deficient nature of the aromatic ring.

The precursor, 4-amino-2,6-dichlorophenol, can be synthesized through various routes. One common method involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, followed by reduction of the nitro group to an amine. guidechem.comgoogle.com Another approach starts with p-nitroaniline, which undergoes chlorination to produce 2,6-dichloro-4-nitroaniline, followed by hydrolysis of the nitro group to a hydroxyl group and subsequent reduction to the amine. patsnap.com

The conversion of 4-amino-2,6-dichlorophenol to the isothiocyanate is most commonly achieved using thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent. rsc.orgchemicalbook.com The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. Given that 4-amino-2,6-dichlorophenol is an electron-deficient aniline (B41778) due to the presence of two electron-withdrawing chlorine atoms, the reaction conditions must be carefully optimized to achieve high yields. A two-step, one-pot process involving the in-situ formation of a dithiocarbamate salt followed by decomposition is often favored for such substrates. rsc.orgresearchgate.net For instance, reacting the amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent, can provide the isothiocyanate. rsc.org For electron-deficient anilines, a two-step approach using phenyl chlorothionoformate has been shown to be effective, with the potential for high yields. organic-chemistry.org

| Precursor Synthesis | Reagents | Key Steps | Reported Yield | Purity |

| From 2,6-dichlorophenol | 1. Nitric Acid 2. Reducing agent (e.g., Hydrazine hydrate) | Nitration, Reduction | - | High Purity |

| From p-nitroaniline | 1. Chlorine 2. Sulfuric Acid 3. Reducing agent | Chlorination, Diazotization/Hydrolysis, Reduction | 96.62% (chlorination step) | 98.4% (chlorination step) |

Table 1: Synthetic Routes to 4-amino-2,6-dichlorophenol

| Isothiocyanate Formation Method | Reagents | Key Features | Reported Yield |

| Thiophosgene Method | Thiophosgene, Base | Direct conversion of amine to isothiocyanate. | 70% (for 2,6-dichloroaniline) |

| Dithiocarbamate Decomposition | Carbon Disulfide, Base, Desulfurizing agent | In-situ formation and decomposition of dithiocarbamate. | High yields reported for various anilines. |

| Phenyl Chlorothionoformate Method | Phenyl Chlorothionoformate, Base | Two-step process, effective for electron-deficient anilines. | Up to 99% for various anilines. |

Table 2: General Methods for Isothiocyanate Synthesis from Anilines

Advanced Synthetic Approaches and Process Optimization

To enhance efficiency, safety, and yield, advanced synthetic methodologies are being explored for the synthesis of isothiocyanates, including the dichlorophenolic variants.

Catalytic Methods in Synthesis

Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents. For the synthesis of isothiocyanates, various catalysts have been investigated. These include transition metal catalysts such as cobalt(II) chloride and copper(II) sulfate (B86663), which can facilitate the desulfurization of dithiocarbamate salts under mild conditions. rsc.org Another approach involves the use of elemental sulfur and selenium as catalysts to produce both aliphatic and aromatic isothiocyanates. nih.gov More recently, the use of triphosgene as a safer alternative to thiophosgene has been reported for the synthesis of aryl isothiocyanates. nih.gov The application of ferrous sulfate as a catalyst for the conversion of amines to isothiocyanates has also been described as a novel and efficient method. cbijournal.com These catalytic systems can potentially be adapted for the synthesis of this compound, offering advantages in terms of reduced waste and milder reaction conditions.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like isothiocyanates, offering enhanced safety, scalability, and control over reaction parameters. The generation of isothiocyanates in a flow system allows for their immediate use in subsequent reactions, which is particularly advantageous given their reactivity. thieme-connect.de Flow platforms have been developed for the rapid and efficient formation of isothiocyanates from chloroximes. While not directly applicable to the synthesis from anilines, this demonstrates the potential of flow chemistry in this area. More relevant is the continuous-flow generation of isothiocyanate-substituted aryllithiums, which, although challenging, has been achieved for ortho-substituted systems and is being explored for meta and para isomers. thieme-connect.de The development of a continuous flow process for the synthesis of this compound would likely involve the reaction of a stream of 4-amino-2,6-dichlorophenol with a thiocarbonylating agent in a microreactor, allowing for precise temperature and residence time control, which could lead to improved yields and purity.

Isolation and Purification Methodologies for Dichlorophenolic Isothiocyanates

The purification of this compound presents a challenge due to the presence of both a polar phenolic hydroxyl group and the reactive isothiocyanate group. Standard purification techniques must be carefully selected to avoid degradation of the product.

Crystallization is a common method for the purification of the precursor, 4-amino-2,6-dichlorophenol, and is likely a viable option for the final isothiocyanate product, provided a suitable solvent system can be identified. google.com

Chromatographic techniques are also widely used for the purification of isothiocyanates. However, the polarity of this compound may lead to strong interactions with standard silica (B1680970) gel, potentially causing decomposition. In such cases, alternative chromatographic methods may be more suitable. These include:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be a powerful tool for isolating highly pure compounds. mdpi.com

Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the crude product.

High-Speed Counter-Current Chromatography (HSCCC): This technique, which utilizes a liquid-liquid partitioning system, has been successfully employed for the purification of natural isothiocyanates and could be adapted for synthetic analogues. mdpi.com

Molecular and Electronic Structure Investigations of 2,6 Dichloro 4 Isothiocyanatophenol

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the properties of molecules. However, specific studies on 2,6-Dichloro-4-isothiocyanatophenol are not present in the surveyed literature.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No dedicated Density Functional Theory (DFT) studies for this compound have been found. Such calculations would be invaluable for understanding its electronic properties, including electron density distribution, electrostatic potential, and reactivity. For analogous compounds, such as 2,4-dichloro-6-nitrophenol, DFT has been used to analyze vibrational spectra and predict molecular properties. These studies highlight the utility of DFT in characterizing substituted aromatic rings.

Conformational Analysis and Energy Minimization Studies

Specific conformational analysis and energy minimization studies for this compound are absent from the available literature. These studies are crucial for identifying the most stable three-dimensional structure of the molecule, which influences its physical and chemical behavior.

Molecular Orbital Analysis

A detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This analysis is fundamental for predicting the compound's reactivity, electronic transitions, and potential as an electron donor or acceptor.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding within a molecule. However, specific and detailed spectroscopic data for this compound are not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Similarly, detailed and interpreted Infrared (IR) and Raman spectra for this compound are not found in the public domain. These vibrational spectroscopy techniques would provide critical information about the functional groups present in the molecule, particularly the characteristic vibrations of the isothiocyanate (-N=C=S) group and the substituted phenolic ring. Studies on similar molecules, like 2,4-dichloro-6-nitrophenol, have demonstrated the power of combining FTIR and FT-Raman spectroscopy with theoretical calculations for a complete vibrational analysis.

Mass Spectrometry Techniques for Molecular Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its ionized form. In the context of this compound, mass spectrometry provides critical insights into its molecular stability and the relative strengths of its chemical bonds. When a molecule of this compound is introduced into a mass spectrometer, it is typically ionized, most commonly by electron impact (EI), which results in the formation of a molecular ion (M⁺˙). This molecular ion is a radical cation that is often unstable and undergoes a series of fragmentation reactions to produce a unique pattern of smaller, charged ions. The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

The fragmentation pathways are dictated by the functional groups present in the molecule. For this compound, the key structural features influencing fragmentation are the dichlorinated aromatic ring, the hydroxyl (-OH) group, and the isothiocyanate (-NCS) group. The presence of two chlorine atoms is particularly significant, as it produces a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.

Detailed research findings on the mass spectrum of this compound are not extensively documented in public literature. However, the fragmentation pattern can be predicted with a high degree of confidence by examining the established behavior of halogenated phenols and aryl isothiocyanates in mass spectrometry. rsc.orgnih.govacs.org

For halogenated phenols, characteristic fragmentation pathways include the loss of a halogen atom, the elimination of a hydrogen halide, and the expulsion of carbon monoxide (CO) or a formyl radical (CHO) from the phenolic ring. rsc.org The isothiocyanate group can undergo cleavage or rearrangement. By combining these known fragmentation patterns, a theoretical mass spectrum and fragmentation cascade for this compound can be constructed.

The primary fragmentation events anticipated for this compound are summarized below. The molecular ion (M⁺˙) itself would be the highest mass-to-charge (m/z) peak in the spectrum, and its fragmentation would lead to several key daughter ions.

Predicted Primary Fragmentation Pathways:

Loss of Chlorine (Cl): The cleavage of a carbon-chlorine bond results in the loss of a chlorine radical.

Loss of Carbon Monoxide (CO): A common fragmentation for phenols, involving the expulsion of a neutral CO molecule from the ring structure. rsc.org

Loss of the Isothiocyanate Group (NCS): Cleavage of the C-N bond connecting the functional group to the aromatic ring.

Loss of Thiocyanate Radical (SCN): Rearrangement and loss of the SCN radical.

These primary fragmentations can be followed by subsequent losses to generate a complex spectrum of ions. The relative abundance of each fragment ion provides information about the stability of the ion and the likelihood of its formation pathway.

The table below details the predicted major fragment ions for this compound based on the known fragmentation behavior of its constituent chemical moieties.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This table is predictive and based on the fragmentation patterns of analogous compounds.

| Proposed Fragment Ion (Structure) | Neutral Loss | Predicted m/z | Notes |

|---|---|---|---|

| [C₇H₃Cl₂NOS]⁺˙ | - | 220 | Molecular Ion (M⁺˙). The isotopic pattern due to two Cl atoms (approx. 9:6:1 ratio for M, M+2, M+4) would be a key identifier. |

| [C₇H₃ClNOS]⁺˙ | Cl | 185 | Loss of a chlorine radical. |

| [C₆H₃Cl₂NS]⁺˙ | CO | 192 | Loss of carbon monoxide, characteristic of phenols. rsc.org |

| [C₆H₃Cl₂O]⁺ | NCS | 162 | Loss of the isothiocyanate group. |

| [C₇H₂Cl₂NO]⁺˙ | S | 188 | Loss of a sulfur atom from the isothiocyanate group. |

| [C₆H₃ClNS]⁺˙ | CO, Cl | 157 | Sequential loss of carbon monoxide and a chlorine radical. |

Biological Activity Spectrum and Mechanistic Elucidation of 2,6 Dichloro 4 Isothiocyanatophenol

Investigation of Potential Antimicrobial Activities

There is a notable absence of research investigating the antimicrobial properties of 2,6-Dichloro-4-isothiocyanatophenol.

Antifungal Efficacy against Fungal Pathogens

No studies were identified that specifically test the efficacy of this compound against any fungal pathogens. Therefore, no data on its minimum inhibitory concentration (MIC) or fungicidal/fungistatic activity is available.

Antibacterial Action against Bacterial Strains

Similarly, the scientific literature lacks any reports on the antibacterial activity of this compound. There are no available data on its effectiveness against either Gram-positive or Gram-negative bacterial strains.

Inhibition of Microbial Growth and Biofilm Formation

The ability of this compound to inhibit microbial growth or prevent the formation of biofilms has not been documented in any research. Biofilm inhibition is a critical area of antimicrobial research, but this specific compound has not been evaluated in this context.

Exploration of Potential Antiparasitic Activities

While some related compounds have shown promise, the direct antiparasitic effects of this compound have not been a subject of published research.

In Vitro Assays against Parasitic Organisms

No in vitro assay results for this compound against any parasitic organisms have been published. A study on novel isothiocyanatophenyl-1,2,4-oxadiazoles did report anthelmintic activities, but this does not provide direct evidence for the activity of the specific compound . nih.gov

Mechanisms of Parasite Growth Inhibition

Given the lack of data on its antiparasitic activity, the mechanisms by which this compound might inhibit parasite growth remain entirely unknown.

Elucidation of Molecular Mechanisms of Action

Impact on Cellular Redox Homeostasis (e.g., reactive oxygen species generation):No data available.

Until research is conducted and published, the biological activity and potential applications of this compound remain unknown.

Effects on Membrane Integrity and Function (e.g., ion flow disruption)

The isothiocyanate group is a highly electrophilic moiety, meaning it readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is central to the biological effects of isothiocyanates, including their impact on cell membrane integrity and function.

One of the key mechanisms by which isothiocyanates can disrupt membrane function is through the alteration of ion flow. This can occur via direct interaction with ion channel proteins or by inducing a more general disruption of the cell membrane. For instance, some isothiocyanates have been shown to affect the function of ion channels, which are critical for maintaining the electrochemical gradients necessary for cellular life. learntobeatcancer.org Disruption of these channels can lead to uncontrolled ion flux, dissipation of membrane potential, and ultimately, cell death.

Research on various isothiocyanates has demonstrated their ability to cause membrane depolarization and increase membrane permeability. foodandnutritionjournal.org For example, allyl isothiocyanate has been shown to induce leakage of cellular metabolites, indicating a loss of membrane integrity. nih.gov This effect is attributed to the interaction of the isothiocyanate group with membrane proteins and potentially with the lipid bilayer itself. Such disruptions can lead to a cascade of downstream effects, including the collapse of the proton motive force in bacteria and the uncoupling of oxidative phosphorylation in mitochondria.

The general effects of isothiocyanates on membrane integrity are summarized in the table below:

| Effect | Mechanism | Consequence |

| Ion Flow Disruption | Interaction with ion channel proteins, leading to altered conformation and function. | Loss of electrochemical gradients, altered cellular signaling. |

| Membrane Depolarization | Increased permeability to ions, leading to a reduction in the membrane potential. | Disruption of transport processes, compromised cellular energy production. |

| Increased Permeability | Damage to membrane proteins and lipids, causing leakage of intracellular components. | Loss of essential metabolites and ions, eventual cell lysis. |

It is plausible that this compound, owing to its isothiocyanate group, would exhibit similar membrane-disrupting activities. The presence of the dichlorinated phenol (B47542) moiety might further modulate this activity, potentially by influencing the compound's lipophilicity and its ability to partition into the cell membrane. However, without specific experimental data, this remains a hypothesis.

Interference with Key Metabolic Pathways

The electrophilic nature of the isothiocyanate group also allows it to interfere with numerous key metabolic pathways by targeting enzymes and other proteins. The primary mechanism of this interference is the covalent modification of cysteine residues, which are often found in the active sites of enzymes and are critical for their catalytic activity and regulation.

Isothiocyanates are known to interact with and modulate the activity of a wide range of enzymes. researchgate.net This can lead to the inhibition of essential metabolic processes. For example, some isothiocyanates have been shown to inhibit enzymes involved in cellular respiration and energy metabolism. By targeting these central pathways, isothiocyanates can effectively starve cells of the energy required for survival and proliferation.

Furthermore, isothiocyanates can disrupt cellular redox homeostasis. researchgate.net They can react with glutathione (B108866) (GSH), a key intracellular antioxidant, leading to its depletion. mostwiedzy.pl This depletion of GSH can leave cells vulnerable to oxidative stress and damage from reactive oxygen species (ROS). The interaction with GSH is also the first step in the mercapturic acid pathway, a major route for the detoxification and excretion of isothiocyanates. nih.govnih.gov

The interference of isothiocyanates with key metabolic pathways is multifaceted, as illustrated in the following table:

| Metabolic Pathway | Target | Effect of Isothiocyanate Interaction |

| Enzyme Inhibition | Cysteine residues in enzyme active sites. | Loss of catalytic activity, blockage of metabolic pathways. |

| Redox Homeostasis | Glutathione (GSH) and other thiol-containing molecules. | Depletion of antioxidants, increased oxidative stress. |

| Phase I and Phase II Metabolism | Cytochrome P450 enzymes, Glutathione S-transferases. | Modulation of carcinogen and xenobiotic metabolism. nih.gov |

Given these established mechanisms for isothiocyanates, it is reasonable to predict that this compound would also interfere with key metabolic pathways. The specific enzymes and pathways affected would depend on the compound's unique chemical properties and its ability to access and react with cellular targets. The dichlorophenol component of the molecule could influence its binding affinity and reactivity, potentially leading to a distinct profile of metabolic interference compared to other isothiocyanates. However, empirical studies are necessary to confirm these potential effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design and Synthesis of Structure-Activity Relationship Analogs

The systematic investigation of the SAR of 2,6-Dichloro-4-isothiocyanatophenol necessitates the design and synthesis of a library of structural analogs. This process involves the targeted modification of different parts of the molecule to probe the influence of various structural features on its biological efficacy. The primary synthetic challenge lies in the introduction of the isothiocyanate group, which is often achieved by treating the corresponding primary amine with thiophosgene (B130339) or a related reagent.

A general synthetic strategy for preparing analogs of this compound would typically start from a substituted aminophenol. For instance, the synthesis of the parent compound likely involves the reduction of a corresponding nitrophenol to an aminophenol, followed by the conversion of the amino group to the isothiocyanate.

Analog design would focus on several key modifications:

Substitution on the aromatic ring: Introducing or altering substituents at the remaining open positions on the phenyl ring can modulate the electronic and steric properties of the molecule.

Alteration of the isothiocyanate group: While the isothiocyanate group is often the key pharmacophore, its replacement with other functional groups like thiourea or selenocyanate can help to understand its role in the biological activity.

The synthesis of these analogs allows for a systematic exploration of how changes in the molecular structure affect the compound's interaction with its biological target.

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in understanding the SAR of a compound. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for its biological activity. For this compound, the key pharmacophoric features are likely to include:

A hydrogen bond donor: The phenolic hydroxyl group can act as a hydrogen bond donor, which is a common feature in many biologically active molecules that interact with protein targets.

An electrophilic center: The carbon atom of the isothiocyanate group is highly electrophilic and can react with nucleophilic residues, such as cysteine, in proteins. This covalent interaction is a well-known mechanism of action for many isothiocyanates.

Aromatic and hydrophobic regions: The dichlorinated phenyl ring provides a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with the biological target. The chlorine atoms also contribute to the electronic properties of the ring.

By comparing the biological activities of the synthesized analogs, it is possible to build a pharmacophore model that can be used to guide the design of new, more potent compounds.

Development of Quantitative Structure-Activity Relationship Models

QSAR models provide a mathematical framework to correlate the structural properties of a series of compounds with their biological activities. The development of a robust QSAR model for this compound and its analogs involves several key steps.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The selection of appropriate descriptors is critical for building a predictive QSAR model. For phenolic and isothiocyanate compounds, a wide range of descriptors can be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include Hammett constants (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

The following table presents a hypothetical dataset of this compound analogs and some of their calculated molecular descriptors and biological activities.

| Compound | R1 | R2 | logP | MR | LUMO (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| 1 | Cl | H | 4.5 | 55.2 | -1.8 | 5.2 |

| 2 | Br | H | 4.8 | 58.1 | -1.9 | 4.8 |

| 3 | F | H | 4.1 | 52.5 | -1.7 | 6.5 |

| 4 | Cl | CH3 | 5.0 | 60.1 | -1.85 | 3.9 |

| 5 | Cl | OCH3 | 4.7 | 59.5 | -1.75 | 4.2 |

Once the molecular descriptors have been calculated, statistical and machine learning methods are employed to build the QSAR model. While traditional methods like multiple linear regression (MLR) are still used, more advanced machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM) have gained popularity due to their ability to handle complex and non-linear relationships.

Random Forest (RF): This is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its high accuracy and robustness against overfitting.

Support Vector Machines (SVM): SVM is a supervised learning model that uses a hyperplane to separate data into different classes. For regression tasks (SVR), it aims to find a function that deviates from the actual target values by a value no greater than a certain margin for all training data.

The application of these methods to the dataset of analogs would result in a QSAR model that can predict the biological activity of new, untested compounds.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. Several statistical parameters are used to assess the performance of the model:

Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Cross-validated R² (Q²): This is a measure of the predictive ability of the model, typically calculated using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure. A high Q² value (typically > 0.5) is indicative of a robust model.

External validation: The model's predictive performance is also assessed using an external test set of compounds that were not used in the model development. The predictive R² (R²pred) is calculated for this set.

The following table summarizes the typical validation parameters for a QSAR model.

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.85 | Goodness of fit of the model to the training data. |

| Q² (LOO) | 0.75 | Good internal predictive ability. |

| R²pred | 0.80 | Good external predictive ability. |

The ultimate goal of a QSAR study is to understand how specific structural parameters influence biological efficacy. The developed QSAR model can be interpreted to identify the most important molecular descriptors. For example, a positive coefficient for logP in a QSAR equation would suggest that increasing the hydrophobicity of the compound leads to higher biological activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

By analyzing the contributions of different descriptors, researchers can gain valuable insights into the mechanism of action of this compound and rationally design new analogs with improved therapeutic potential. This iterative process of design, synthesis, biological evaluation, and QSAR modeling is a cornerstone of modern drug discovery.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design are powerful computational tools that accelerate the discovery of novel bioactive compounds by predicting their properties and interactions with biological targets. These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing.

The process of in silico screening for novel derivatives of this compound would typically begin with the identification of a biological target of interest. Once a target is selected, a virtual library of derivatives can be designed by systematically modifying the parent structure. For this compound, modifications could include altering the substituents on the phenolic ring, changing the position of the isothiocyanate group, or introducing different linkers between the phenol (B47542) and isothiocyanate moieties.

A variety of computational techniques can then be employed to screen this virtual library. Molecular docking is a widely used method that predicts the preferred binding orientation of a ligand to a target protein, providing an estimate of the binding affinity. This can help to identify derivatives that are likely to have a strong interaction with the active site of the target. For example, in a study of phenolic compounds from Phillyrea angustifolia L. as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to predict the binding interactions and identify the most promising candidates.

In addition to target-specific screening, the pharmacokinetic and drug-likeness properties of the virtual derivatives are also assessed. This involves calculating various molecular descriptors related to absorption, distribution, metabolism, and excretion (ADME). Several established sets of rules, such as Lipinski's rule of five, can be used to filter out compounds with poor drug-like properties. For instance, a potential drug molecule should generally have a molecular weight ≤500 g/mol , a logP ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors.

The following interactive data table showcases a hypothetical virtual library of this compound derivatives and their predicted drug-likeness properties based on common in silico models.

| Compound ID | R1-Group | R2-Group | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |

| Parent | H | H | 220.08 | 3.5 | 1 | 1 | 49.3 |

| Deriv-001 | CH3 | H | 234.11 | 3.9 | 1 | 1 | 49.3 |

| Deriv-002 | OCH3 | H | 250.11 | 3.4 | 1 | 2 | 58.5 |

| Deriv-003 | NO2 | H | 265.08 | 3.3 | 1 | 3 | 95.1 |

| Deriv-004 | H | CH3 | 234.11 | 4.0 | 0 | 1 | 40.1 |

| Deriv-005 | H | OCH3 | 250.11 | 3.5 | 0 | 2 | 49.3 |

Following the initial in silico screening, more computationally intensive methods like molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complexes for the most promising candidates. MD simulations provide a more dynamic picture of the binding interactions over time, helping to refine the selection of compounds for synthesis.

The results of these in silico studies provide valuable guidance for the rational design of novel derivatives with improved biological activity and pharmacokinetic profiles. For example, a study on quinolinone-based thiosemicarbazones used QSAR and molecular docking to design and synthesize novel compounds with enhanced antituberculosis activity. The in silico predictions correlated well with the experimental results, demonstrating the utility of these computational approaches in drug discovery.

The table below presents research findings on the inhibitory activity of various isothiocyanates against different biological targets, illustrating the structure-activity relationships within this class of compounds.

| Compound | Target | IC50 (µM) | Key Structural Features |

| Benzyl isothiocyanate (BITC) | Tubulin Polymerization | >100 | Aromatic ring directly attached to the isothiocyanate group. |

| Phenethyl isothiocyanate (PEITC) | Tubulin Polymerization | 50-100 | Two-carbon linker between the aromatic ring and isothiocyanate group. |

| 4-Phenylbutyl isothiocyanate (PBITC) | NNK Oxidation | 0.015-0.180 | Four-carbon linker enhances inhibitory potency. |

| 6-Phenylhexyl isothiocyanate (PHITC) | NNK Oxidation | 0.015-0.180 | Six-carbon linker maintains high potency. |

| Sulforaphane | COX-2 Expression | N/A (Suppression) | Aliphatic chain with a sulfoxide group. |

Analytical Methodologies for 2,6 Dichloro 4 Isothiocyanatophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,6-Dichloro-4-isothiocyanatophenol, enabling its effective separation from complex mixtures and facilitating accurate quantification.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and extensively utilized technique for analyzing this compound. The selection of an appropriate detector is paramount and is guided by the specific sensitivity and selectivity requirements of the analysis.

HPLC with UV-Vis Detection: The presence of a phenolic group and an aromatic structure in this compound results in strong absorption of ultraviolet (UV) light. This characteristic makes UV-Visible (UV-Vis) detection a direct and robust method for its quantification. Typically, a reversed-phase column, such as a C18, is used with a mobile phase composed of acetonitrile (B52724) or methanol (B129727) mixed with water. The addition of a small amount of an acid like formic or acetic acid is common to improve the peak shape. For optimal sensitivity, the detection wavelength is set at the compound's absorption maximum.

HPLC with Mass Spectrometry (LC-MS): For enhanced selectivity and sensitivity, particularly when dealing with complex sample matrices, coupling HPLC with mass spectrometry (MS) is the preferred method. LC-MS provides not only the retention time from the HPLC separation but also the mass-to-charge ratio of the analyte, which allows for its definitive identification. Electrospray ionization (ESI) is a frequently used ionization technique for this type of analysis.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis at ~270 nm or Mass Spectrometer (ESI source) |

| Column Temperature | 25 - 35 °C |

Gas Chromatography (GC) is a powerful analytical technique suitable for volatile and semi-volatile compounds like this compound. However, the polar phenolic group can necessitate a derivatization step to increase its volatility and thermal stability for GC analysis.

GC-MS: This combination offers high specificity and sensitivity for the identification and quantification of this compound. researchgate.net Derivatization of the hydroxyl group, for instance through silylation, allows the compound to be effectively separated on a capillary GC column and subsequently detected by a mass spectrometer. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound. researchgate.net

GC-ECD: The two chlorine atoms in the molecular structure of this compound make it highly responsive to an Electron Capture Detector (ECD). The ECD exhibits exceptional sensitivity towards halogenated compounds, providing a significant advantage for trace-level detection.

Thin-Layer Chromatography (TLC) is a simple, rapid, and economical method for the preliminary screening and assessment of the purity of this compound. The separation is achieved on a stationary phase, such as a silica (B1680970) gel plate, using a suitable mobile phase, for example, a mixture of hexane (B92381) and ethyl acetate. The compound can be visualized under UV light or by using specific staining agents that react with the phenolic or isothiocyanate groups. The retention factor (Rf) value obtained can be used for initial identification.

Spectrophotometric Detection Methods

Spectrophotometric methods are valuable for the direct quantification of this compound, especially in less complex sample matrices.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the direct quantification of this compound in solution. The compound displays a characteristic absorption spectrum in the UV range. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined using a calibration curve constructed with standards of known concentrations, in accordance with the Beer-Lambert law.

While less common for this specific compound compared to chromatographic and direct spectrophotometric methods, chemiluminescence and fluorescence-based assays offer potential for highly sensitive detection. nih.gov These methods generally involve a chemical reaction that transforms the isothiocyanate group into a product that emits light through chemiluminescence or fluorescence. nih.govmdpi.com For example, isothiocyanates can be reacted with certain reagents to yield derivatives that can be detected with high sensitivity. rsc.orgnih.gov The intensity of the emitted light would then be proportional to the concentration of this compound. The primary advantage of these techniques is their potential for very low detection limits. nih.govazurebiosystems.com

Reactions with Phenolic Reagents (e.g., Gibbs Reaction)

The phenolic hydroxyl group is a key functional group in this compound, making it amenable to various colorimetric reactions traditionally used for the detection and quantification of phenols. Two prominent examples are the Gibbs reaction and the reaction with the Folin-Ciocalteu reagent.

Gibbs Reaction: The Gibbs reaction utilizes 2,6-dichloro-p-benzoquinone-4-chloroimide, commonly known as the Gibbs reagent. This method is a standard for detecting phenol (B47542) compounds that have an unsubstituted para-position relative to the hydroxyl group. nih.gov The reaction mechanism proceeds in an alkaline medium, typically at a pH between 8 and 10. nih.gov Under these conditions, the Gibbs reagent is believed to decompose to form 2,6-dichloroquinoneimine. nih.gov The phenol, existing as a phenoxide anion in the alkaline solution, then reacts with this intermediate. nih.gov This is an oxidative coupling reaction that results in the formation of a colored 2,6-dichloroindophenol (B1210591) dye complex, which typically exhibits a blue color. nih.gov Given that this compound has a free position para to the hydroxyl group (as the isothiocyanate group is at position 4), it is expected to give a positive Gibbs test, yielding a colored product.

Folin-Ciocalteu Reaction: The Folin-Ciocalteu (F-C) reagent, a mixture of phosphomolybdic (H₃PMo₁₂O₄₀) and phosphotungstic (H₃PW₁₂O₄₀) acids, provides another method for detecting phenolic compounds. nih.govresearchgate.net The assay is based on an electron-transfer reaction where the phenolic compound reduces the metal-oxide complexes in the reagent. nih.gov This reaction must be carried out under basic conditions (typically pH 10), which are necessary for the deprotonation of the phenolic hydroxyl group. nih.gov The reduction of the yellow Mo(VI) and W(VI) in the reagent to lower oxidation states (like Mo(V)) results in the formation of a characteristic blue-colored complex. nih.govresearchgate.net The intensity of the blue color, measured spectrophotometrically around 760-765 nm, is proportional to the amount of phenolic compounds present. nih.gov It is important to note that the F-C reagent is not entirely specific to phenols; it can also react with other reducing substances such as thiols, some vitamins, and certain amino acids. nih.govresearchgate.net Therefore, its use provides a measure of total antioxidant capacity rather than an absolute phenolic content. nih.gov

Advanced Analytical Approaches in Complex Matrices

The detection and quantification of this compound in complex environmental and biological samples require sophisticated analytical techniques that offer high sensitivity, selectivity, and the ability to overcome matrix interference.

Coupling of Chromatography with High-Resolution Mass Spectrometry

For the analysis of trace levels of organic compounds in intricate matrices, the combination of a chromatographic separation technique with high-resolution mass spectrometry (HRMS) is a powerful approach. Techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are ideal.

The process begins with chromatographic separation (either GC for volatile or derivatized analytes, or LC for less volatile and more polar compounds) to separate the target analyte from other components in the sample extract. Following separation, the analyte is introduced into the mass spectrometer. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. This allows for the determination of the elemental formula of the analyte and its fragments, providing a high degree of confidence in its identification, even in the presence of co-eluting matrix components.

The development of a non-targeted analysis (NTA) workflow using GC-HRMS, for instance, involves creating a custom spectral database and using it to screen for compounds of interest. osti.gov This approach is invaluable for identifying unknown or unexpected contaminants in environmental samples. osti.gov When analyzing biological fluids, effective sample preparation is crucial before LC-MS analysis to remove proteins and other interferences that can suppress the analyte's signal in the mass spectrometer. youtube.com

Development of Biosensors for Selective Detection

Biosensors represent a promising frontier for the rapid, selective, and sensitive detection of specific chemical compounds. While specific biosensors for this compound are not widely documented, the principles used for related chlorinated aromatic compounds can be applied.

A notable example is the development of biosensors for 2,4,6-trichloroanisole (B165457) (TCA), a compound structurally related to many environmental contaminants. researchgate.net One such biosensor is based on the Bioelectric Recognition Assay (BERA). researchgate.net This system uses membrane-engineered cells that have specific antibodies to the target analyte (TCA) incorporated into their plasma membranes. When the target analyte binds to these antibodies, it causes a change in the cell membrane's electrical potential, which can be measured in minutes. researchgate.net This type of sensor has demonstrated extremely high sensitivity, detecting TCA at parts-per-trillion levels, and good selectivity against other structurally similar molecules. researchgate.net

Another approach involves electrochemical immunosensors. These devices use screen-printed electrodes coated with antibodies specific to the target molecule. researchgate.net The detection is based on a competitive immunoassay format, where the target analyte in the sample competes with a labeled version of the analyte for antibody binding sites. The resulting electrochemical signal is inversely proportional to the concentration of the analyte in the sample. researchgate.net

Developing a biosensor for this compound would require the generation of specific antibodies that recognize its unique structure. These antibodies could then be integrated into a BERA or electrochemical platform to create a dedicated sensor for its rapid and selective detection in various matrices. researchgate.netresearchgate.net

Sample Preparation and Extraction Techniques for Environmental and Biological Samples

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances. researchgate.net The choice of technique depends on the analyte's properties and the nature of the sample matrix (e.g., water, soil, blood, tissue).

For environmental samples , modern techniques focus on minimizing solvent use and improving efficiency. researchgate.netchromatographyonline.com

Solid-Phase Extraction (SPE): This is a widely used technique where a liquid sample is passed through a cartridge containing a solid sorbent. The analyte is adsorbed onto the sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a polymeric phase is exposed to the sample (or its headspace). Analytes partition into the coating and are then thermally desorbed directly into a gas chromatograph. researchgate.net

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for higher analyte recovery. researchgate.netnih.gov

Pressurized Liquid Extraction (PLE): An automated technique that uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid samples like soil or sediment. chromatographyonline.com

For biological samples , the main challenge is often the removal of proteins and lipids. youtube.comtiaft.org

Liquid-Liquid Extraction (LLE): A classic method involving the partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous biological fluid and an organic solvent). tiaft.org

Protein Precipitation: A simple method where an organic solvent (like acetonitrile) or an acid is added to a biological fluid (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation. youtube.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences. nih.gov

The following table summarizes some of these advanced extraction techniques.

| Extraction Technique | Principle | Typical Sample Type(s) | Key Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent phase. | Water, Biological Fluids | Reduced solvent use, high concentration factors. nih.gov |

| Solid-Phase Microextraction (SPME) | Analyte partitions from a sample into a polymer-coated fiber. | Water, Air | Solvent-free, simple, easily automated. researchgate.net |

| Stir-Bar Sorptive Extraction (SBSE) | Sorptive extraction onto a polymer-coated magnetic stir bar. | Water | High analyte capacity, good for trace analysis. nih.gov |

| Pressurized Liquid Extraction (PLE) | Extraction of solid samples with solvents at high temperature and pressure. | Soil, Sediment, Tissue | Fast, automated, reduced solvent consumption compared to Soxhlet. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Water, Biological Fluids | Inexpensive, well-established. tiaft.org |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Food, Biological Samples | Fast, simple, uses minimal solvent. nih.gov |

Environmental Behavior and Degradation Pathways of 2,6 Dichloro 4 Isothiocyanatophenol

Environmental Persistence and Fate in Various Compartments

Stability in Aquatic and Terrestrial Environments

No data is available.

Photolytic and Hydrolytic Degradation Studies

No data is available.

Biodegradation Pathways and Microbial Metabolism

Identification of Degrading Microbial Species

No data is available.

Elucidation of Biodegradation Metabolites

No data is available.

Enzymatic Mechanisms of Biotransformation

No data is available.

Information regarding the chemical compound "2,6-Dichloro-4-isothiocyanatophenol" is not available in the public domain.

Extensive searches for scientific literature and data concerning the environmental behavior, degradation pathways, and remediation strategies of "this compound" have yielded no specific results for this compound.

The search results consistently refer to related but distinct chemical compounds, such as:

2,6-Dichlorophenol (B41786) (2,6-DCP)

2,4,6-Trichlorophenol (2,4,6-TCP)

2,4-Dichlorophenoxyacetic acid (2,4-D)

2,6-Dichloro-4-(trifluoromethyl)aniline

Due to the absence of any available research or data on "this compound," it is not possible to provide an article on its environmental behavior and degradation pathways as requested. The strict adherence to the specified compound, as per the user's instructions, precludes the inclusion of information on other chemicals.

Therefore, the content for the following sections and subsections cannot be generated:

7.3. Research on Remediation Strategies 7.3.1. Bioremediation Approaches 7.3.2. Advanced Oxidation Processes 7.3.3. Adsorption and Filtration Techniques

No data tables or detailed research findings could be compiled for this specific compound.

Future Research Directions and Potential Scientific Applications

Rational Design of Next-Generation Dichlorophenolic Isothiocyanate Derivatives

The rational design of novel derivatives of 2,6-dichloro-4-isothiocyanatophenol holds significant promise for the development of more potent and selective therapeutic agents. This approach involves systematically modifying the chemical structure to enhance desired biological activities while minimizing potential off-target effects. Key to this strategy is the understanding of structure-activity relationships (SAR), which correlate specific structural features with biological outcomes.

For isothiocyanates in general, SAR studies have demonstrated that the nature of the substituent group attached to the isothiocyanate moiety plays a crucial role in their biological activity. nih.gov The electrophilicity of the isothiocyanate group, which is essential for its interaction with biological targets, can be modulated by the electronic properties of the aromatic ring. The presence of two chlorine atoms on the phenol (B47542) ring of this compound already influences its electronic and steric properties. Further modifications could involve:

Varying the substitution pattern of the chlorine atoms: Moving the chlorine atoms to different positions on the phenolic ring could alter the molecule's shape and electronic distribution, potentially leading to different biological targets or improved activity.

Introducing different halogen atoms: Replacing chlorine with bromine or fluorine could fine-tune the lipophilicity and reactivity of the compound.

Modifying the phenolic hydroxyl group: Conversion of the hydroxyl group to an ether or ester could impact the molecule's solubility, bioavailability, and metabolic stability.

Adding linker groups: Introducing flexible or rigid linkers between the phenolic ring and the isothiocyanate group could allow for the exploration of new binding interactions with target proteins.

Computational modeling and molecular docking studies can be invaluable tools in this rational design process, predicting how newly designed derivatives will interact with specific biological targets before their chemical synthesis. This in-silico approach can save significant time and resources by prioritizing the most promising candidates for further experimental investigation.

Exploration of Novel Biological Activities Beyond Antimicrobial and Antiparasitic Effects

While the isothiocyanate functional group is well-known for its antimicrobial and antiparasitic properties, a growing body of evidence suggests that this class of compounds possesses a much broader spectrum of biological activities. Future research on this compound should therefore extend beyond these traditional areas to explore its potential in other therapeutic domains.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of various isothiocyanates. uea.ac.ukresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net The presence of the dichlorinated phenol moiety in this compound could further contribute to its anticancer potential, as some chlorinated phenolic compounds have also demonstrated cytotoxic effects against cancer cells. nih.gov Investigations into the efficacy of this compound against a panel of cancer cell lines, along with mechanistic studies to elucidate its mode of action, are warranted.

Anti-inflammatory Effects: Chronic inflammation is a key driver of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Isothiocyanates have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov For example, they can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. nih.gov The anti-inflammatory properties of dichlorophenol derivatives have also been reported. nih.gov Given these precedents, this compound is a strong candidate for investigation as a novel anti-inflammatory agent.

Investigation of Synergistic Effects with Existing Chemical Agents

A particularly promising area of research is the investigation of synergistic interactions between this compound and existing therapeutic agents. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, potentially leading to improved treatment efficacy and reduced side effects.

Combination with Antibiotics: The rise of antibiotic-resistant bacteria is a major global health threat. Phenolic compounds have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. nih.gov It is hypothesized that these compounds can disrupt the bacterial cell membrane, making it more permeable to the antibiotic. Given its phenolic structure, this compound could potentiate the activity of various antibiotics, offering a potential strategy to combat antibiotic resistance.

Combination with Anticancer Drugs: Isothiocyanates have been demonstrated to work synergistically with a number of established anticancer drugs. nih.govfrontiersin.orgfrontiersin.org They can sensitize cancer cells to the effects of chemotherapy, allowing for lower, less toxic doses of these powerful drugs to be used. nih.govfrontiersin.org For instance, some isothiocyanates can deplete intracellular levels of glutathione (B108866), a molecule that cancer cells use to detoxify and resist chemotherapeutic agents. frontiersin.org Exploring the synergistic potential of this compound in combination with various anticancer drugs could lead to the development of more effective and better-tolerated cancer treatment regimens.

Development of Chemical Probes and Tools for Biological Research

The reactive isothiocyanate group makes this compound an attractive candidate for the development of chemical probes and tools for biological research. These probes can be used to identify and study the function of specific proteins and other biomolecules within a cell.

The isothiocyanate group can form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. By attaching a reporter tag, such as a fluorescent molecule or a biotin (B1667282) tag, to the this compound scaffold, researchers can create a probe that can be used to "pull down" and identify its protein binding partners. This technique, known as affinity-based protein profiling, is a powerful tool for target discovery and can provide valuable insights into the mechanism of action of a compound. The development of such probes derived from this compound could help to elucidate its biological targets and pave the way for the rational design of more selective drugs.

Interdisciplinary Research Integrating Materials Science and Nanotechnology

The integration of this compound with materials science and nanotechnology opens up exciting possibilities for the development of advanced drug delivery systems and functionalized materials.

Nanoparticle-Based Drug Delivery: The therapeutic potential of many promising drug candidates is limited by their poor solubility, low bioavailability, and lack of target specificity. Nanoparticles can be engineered to encapsulate drugs like this compound, protecting them from degradation in the body and delivering them specifically to the site of disease. nih.govnih.govmdpi.com Isothiocyanate-functionalized nanoparticles have already been developed for drug delivery applications. mdpi.comresearchgate.net The surface of these nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to ensure that the drug is released only where it is needed, thereby maximizing its therapeutic effect and minimizing side effects.

Functionalized Materials: The reactive isothiocyanate group can also be used to covalently attach this compound to the surface of various materials, creating functionalized surfaces with specific biological properties. For example, coating medical implants with this compound could help to prevent bacterial colonization and biofilm formation, a major cause of implant-related infections. Similarly, incorporating it into food packaging materials could help to extend the shelf life of perishable goods by inhibiting microbial growth. These examples highlight the potential for interdisciplinary research to translate the unique properties of this compound into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2,6-dichloro-4-isothiocyanatophenol, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2,6-dichloro-4-aminophenol as a precursor. Introduce the isothiocyanate group via thiophosgene or thiocarbonyl transfer agents under anhydrous conditions.

- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (0–5°C) to minimize side reactions like hydrolysis of the isothiocyanate group.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry.

- Key Data : Yield ranges from 60–85% depending on stoichiometric ratios and reaction time .

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocol :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Avoid contact with amines or sulfhydryl groups, as the isothiocyanate moiety reacts exothermically with nucleophiles .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural Confirmation :

- FT-IR to identify N=C=S stretching (~2050 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) to resolve substituent positions .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in reported bond angles of this compound derivatives?

- Case Study :

- Compare X-ray structures of metal complexes (e.g., zinc or cobalt derivatives) to identify distortions caused by steric effects or intermolecular interactions. For example, Zn(II) complexes show bond angle deviations of 2–5° due to ligand coordination geometry .

Q. What mechanistic insights explain the compound’s nephrotoxicity in rodent models?

- Experimental Design :

- In Vivo : Administer 0.05–0.1 mM doses to Fischer 344 rats and monitor renal biomarkers (e.g., serum creatinine, BUN). Histopathology reveals proximal tubule necrosis .

- In Vitro : Use renal cell lines (e.g., HK-2) to assess reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA).

Q. How can researchers address discrepancies in reported melting points for derivatives?

- Analysis :

- Data Table :

| Derivative | Reported MP (°C) | Source |

|---|---|---|

| Zinc complex | 65–68 | |

| Hydrochloride salt | 42–44 | |

| Free phenol form | 60–62 |

- Resolution : Differences arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions .

Methodological Challenges

Q. What strategies optimize the stability of this compound in aqueous buffers?

- Approach :

- Buffering : Use pH 6–7 phosphate buffers to slow hydrolysis.

- Additives : Include 1–5% organic modifiers (e.g., acetonitrile) to reduce water activity.

- Monitoring : Track degradation via UV-Vis spectroscopy (absorbance decay at 280 nm) .

Q. How do substituent effects (e.g., chloro vs. methyl groups) alter the compound’s bioactivity?

- Comparative Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.